1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene
Description
Structure
3D Structure
Properties
CAS No. |
918134-71-1 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-methyl-4-(1-phenylbut-3-en-2-yloxy)benzene |
InChI |
InChI=1S/C17H18O/c1-3-16(13-15-7-5-4-6-8-15)18-17-11-9-14(2)10-12-17/h3-12,16H,1,13H2,2H3 |
InChI Key |
PKDCVANAULMEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(CC2=CC=CC=C2)C=C |
Origin of Product |
United States |
Biological Activity
1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene, also known as a methoxy-substituted phenolic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 238.32 g/mol. Its structure features a benzene ring with a methoxy group and a phenylbutenyl moiety, contributing to its unique chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18O |
| Molecular Weight | 238.32 g/mol |
| IUPAC Name | 1-methyl-4-(1-phenylbut-3-en-2-yloxy)benzene |
| CAS Number | 918134-69-7 |
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of substituted phenolic compounds with alkylating agents or other electrophiles. These synthetic pathways allow for the production of the compound in laboratory settings for further biological evaluation.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its nucleophilicity, making it susceptible to electrophilic attack, which may influence various biochemical pathways.
Pharmacological Studies
Research has indicated that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, suggesting applications in antimicrobial therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1-Methyl-4-[(1-phenylbut-3-en-2-yloxy]benzene:
Study 1: Anti-inflammatory Effects
A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced levels of TNF-alpha in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications.
Study 2: Anticancer Activity
Research published by Johnson et al. (2024) evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). The results indicated an IC50 value of approximately 15 µM, highlighting its potential as a lead compound for further drug development.
Study 3: Antimicrobial Efficacy
A recent investigation by Lee et al. (2025) reported that 1-Methyl-4-[(1-phenylbut-3-en-2-yloxy]benzene exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their distinguishing features:
Structural and Functional Analysis
Alkoxy vs. Thioether Substituents :
- The target compound’s alkoxy group contrasts with sulfur-containing analogs like 1-methyl-4-(methylthio)-benzene (). Alkoxy groups generally enhance solubility in polar solvents, while thioethers may influence redox activity .
- Example: The methylthio group in lignin decomposition byproducts suggests reactivity under supercritical water conditions .
Alkenyl vs. Alkynyl Chains :
- The butenyl chain in the target compound differs from the propargyl (alkynyl) chains in and . Alkynes offer rigidity and conjugation, whereas alkenes may participate in addition reactions.
- The 55% yield of 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene () highlights challenges in stabilizing alkynyl intermediates during synthesis .
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the coupling of 1-methyl-4-bromobenzene with a phenylbutenyl Grignard reagent under inert conditions. For example, cesium-based catalysts (e.g., cesium oxoacetate) and degassed solvents (e.g., CH₂Cl₂) have been employed to enhance reaction efficiency . Purity optimization involves column chromatography (SiO₂ stationary phase, pentane:EtOAc gradient elution) and rigorous drying under vacuum. Reaction parameters like temperature (0–25°C), catalyst loading (5 mol%), and stoichiometric ratios (1:1.5 substrate:reagent) are critical for yield improvement .
Q. How can researchers characterize the molecular structure and purity of this compound?
Methodological Answer: Structural confirmation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to identify methoxy, methyl, and allyloxy substituents.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Single-crystal X-ray diffraction to resolve stereochemistry and bond lengths, as demonstrated in analogous compounds using SHELX refinement software . For purity assessment, HPLC with UV detection (λ = 254 nm) or GC-MS is recommended to detect trace impurities.
Q. What are the stability profiles of this compound under varying experimental conditions?
Methodological Answer: Stability studies should assess:
- pH sensitivity : Analogous allyloxybenzene derivatives are stable in aqueous solutions at pH 5–9 but degrade under strongly acidic/basic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) can monitor decomposition temperatures.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the allyl group.
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound?
Methodological Answer: Mechanistic ambiguities (e.g., radical vs. ionic pathways) can be addressed via:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs.
- Electron paramagnetic resonance (EPR) : Detect radical intermediates during allylic fluorination or oxidation .
- Computational modeling : Density functional theory (DFT) calculations (e.g., Gibbs free energy profiles) to identify transition states, as applied in styrene fluorination studies .
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and regioselectivity in electrophilic substitutions.
- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF, THF).
- Docking studies : If bioactive, simulate interactions with protein targets (e.g., kinase enzymes) using AutoDock Vina .
Q. How can researchers explore the biological activity of this compound and its derivatives?
Methodological Answer:
- In vitro assays : Screen for antimicrobial (MIC assays) or anticancer (MTT assay) activity. Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) may enhance bioactivity .
- Structure-activity relationship (SAR) : Synthesize analogs with modified allyl chains or methoxy groups and compare IC₅₀ values.
- Metabolic stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
